Phenthoate

Catalog No.
S539464
CAS No.
2597-03-7
M.F
C12H17O4PS2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenthoate

CAS Number

2597-03-7

Product Name

Phenthoate

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate

Molecular Formula

C12H17O4PS2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3

InChI Key

XAMUDJHXFNRLCY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC

Solubility

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/
11 MG/L WATER @ 24 °C
Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane
Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether.

Synonyms

Cidial, Cidiale, Elsan, O,O-dimethyl S-alpha-ethoxycarbonylbenzylphosphorodithioate, Phendal, phenthoate, phenthoate, (+)-isomer, phenthoate, (+-)-isomer, phenthoate, (-)-isomer

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC

Description

The exact mass of the compound Phenthoate is 320.0306 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11 mg/l water @ 24 °cmiscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexanesoluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. barely soluble in ... petroleum ether.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Phenthoate's insecticidal properties have been studied extensively to understand its mechanism of action on insects. Researchers have investigated how phenthoate disrupts the insect nervous system by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission []. These studies contribute to the development of new and safer insecticides with different modes of action.

  • Environmental Fate and Degradation

Understanding the environmental fate of phenthoate is important for assessing its potential risks. Research has been conducted on how phenthoate degrades in soil and water []. This information helps scientists predict the persistence of phenthoate in the environment and its potential impact on non-target organisms.

  • Development of Analytical Methods

Developing accurate and sensitive methods for detecting phenthoate residues in food, water, and soil samples is crucial for environmental monitoring and food safety. Researchers have explored various analytical techniques, such as chromatography and mass spectrometry, to improve phenthoate detection methods [].

Phenthoate is an organothiophosphate compound primarily used as an insecticide and acaricide. Its chemical structure is characterized by the presence of a phosphorothioate group, which contributes to its biological activity against various pests, including Lepidoptera, aphids, and mosquitoes. The compound is recognized for its effectiveness in agricultural applications, particularly in crops vulnerable to these pests. Phenthoate is often marketed under various trade names and formulations, such as Cidial and Elsan .

Phenthoate acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which is essential for normal nerve impulse transmission. By inhibiting AChE, phenthoate causes an accumulation of ACh, leading to overstimulation of nerves, paralysis, and eventually death of the insect.

Physical and Chemical Properties

  • Melting point: 31-32 °C []
  • Boiling point: Decomposes above 100 °C at atmospheric pressure []
  • Solubility: Slightly soluble in water (around 20 mg/L at 25 °C) []. More soluble in organic solvents such as acetone, chloroform, and xylene [].
  • Stability: Unstable in alkaline environments and decomposes upon exposure to heat and light [].
, particularly hydrolysis and oxidative degradation. In buffered aqueous solutions, it exhibits stability under neutral and acidic conditions but degrades more rapidly in alkaline environments. The primary degradation pathway involves the cleavage of the carboethoxy group, resulting in the formation of phenthoate carboxylic acid, which is a significant metabolite . Other reactions include:

  • Demethylation: Cleavage of the P-O bond leads to desmethylphenthoate.
  • P-S Bond Cleavage: Produces O,O-dimethyl phosphorothioate and other thiol derivatives.
  • C-S Bond Cleavage: Yields O,O-dimethyl phosphorodithioate and ethyl mandelate .

Phenthoate exhibits potent biological activity as an acetylcholinesterase inhibitor, which disrupts neurotransmission in insects and other organisms. This inhibition leads to symptoms such as salivation, tremors, and potentially death in cases of high exposure . Studies have shown that phenthoate is rapidly absorbed and metabolized in mammals, with significant excretion of water-soluble degradation products within 24 hours post-administration .

Phenthoate can be synthesized through various methods involving the reaction of ethyl mandelate with dimethoxyphosphorothioyl chloride or similar reagents. The synthesis typically involves the following steps:

  • Formation of the Phosphorothioate Group: Reacting a suitable phosphorothioate precursor with ethyl mandelate.
  • Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain technical-grade phenthoate .

Phenthoate is primarily used in agriculture as an insecticide and acaricide. It effectively controls a range of pests that threaten crop yields. Additionally, due to its neurotoxic properties, it has been studied for potential applications in pest management strategies where traditional methods may fail. Its non-systemic nature allows for targeted application on affected plants without significant uptake into plant tissues .

Research has indicated that phenthoate interacts with various biological systems, particularly through its action on acetylcholinesterase enzymes. Studies have demonstrated enantioselective toxicity, where different stereoisomers of phenthoate exhibit varying degrees of inhibition on this enzyme . Furthermore, impurities found in technical formulations can potentiate its toxicity, indicating that the presence of other organophosphates can significantly alter its biological effects .

Phenthoate shares similarities with other organophosphate compounds but has unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
DimethoateOrganophosphateMore widely used; less selective than phenthoate
ChlorpyrifosOrganophosphateBroad-spectrum insecticide; linked to environmental concerns
MalathionOrganophosphateUsed against a wide range of pests; less toxic to mammals
ProfenofosOrganophosphateSimilar mode of action; different chemical structure

Phenthoate's unique phosphorothioate structure provides specific activity against certain pests while exhibiting distinct metabolic pathways compared to these similar compounds .

High-Performance Liquid Chromatography with Chiral Separation

High-Performance Liquid Chromatography represents a cornerstone analytical technique for phenthoate determination, particularly when employing chiral separation methodologies. The enantiomeric resolution of phenthoate has been successfully achieved using various chiral stationary phases, with the most notable advancement being the development of reversed-phase chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry [1].

The optimal chiral separation conditions have been established using an OJ-RH column with a mobile phase composition of methanol-water in an 85:15 volume ratio. This system operates at a flow rate of 1.0 milliliters per minute with a column temperature maintained at 30 degrees Celsius, achieving rapid enantiomeric separation within 9 minutes [1]. The method demonstrates exceptional analytical performance with correlation coefficients exceeding 0.9986, establishing excellent linearity across the analytical range [1].

Quantitative performance parameters reveal impressive sensitivity, with limits of detection below 0.25 micrograms per kilogram and limits of quantification at 5 micrograms per kilogram [1]. Recovery studies conducted across various matrices including fruits, vegetables, and grains demonstrate mean recoveries ranging from 76.2 to 91.0 percent, with relative standard deviations for intraday precision spanning 2.0 to 7.9 percent and interday precision ranging from 2.4 to 8.4 percent [1].

Alternative chiral stationary phases have been employed for phenthoate enantiomer separation, including cellulose tris-3,5-dimethylphenylcarbamate columns. These systems have demonstrated successful separation capabilities with recoveries ranging from 75 to 94 percent and relative standard deviations between 1.5 and 6.5 percent when applied to soil matrices [2]. The matrix solid-phase dispersion extraction technique coupled with High-Performance Liquid Chromatography ultraviolet detection has proven effective for soil analysis applications [2].

Reversed-phase High-Performance Liquid Chromatography methods utilizing conventional columns have also been developed for phenthoate analysis. The Newcrom R1 column system employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, with formic acid substitution required for mass spectrometry compatibility. This approach offers scalability for preparative applications and demonstrates suitability for pharmacokinetic studies [3] [4].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry serves as a fundamental analytical platform for phenthoate determination, leveraging the compound's favorable volatility characteristics and thermal stability. The technique exploits phenthoate's molecular weight of 320.37 daltons and its capability to undergo electron impact ionization, producing characteristic fragmentation patterns essential for identification and quantification [5] [6].

The Gas Chromatography separation mechanism relies on phenthoate's interaction with stationary phases, typically utilizing capillary columns with appropriate temperature programming to achieve optimal resolution. The compound's boiling point of 75 degrees Celsius and melting point of 17.5 degrees Celsius facilitate efficient gas-phase separation under standard chromatographic conditions [5] [7].

Mass spectrometric detection employs electron impact ionization at 70 electron volts, generating molecular ion peaks and characteristic fragment ions. The mass spectrometer operates in scanning mode across mass-to-charge ratios from 35 to 450 daltons, with acquisition rates of two seconds or less to maintain chromatographic fidelity [8]. Selected ion monitoring mode enhances sensitivity by focusing on specific mass-to-charge ratios corresponding to phenthoate and its major fragments [9].

Quantitative analysis employs internal standard methodologies to compensate for matrix effects and extraction variabilities. The technique demonstrates excellent precision with relative standard deviations typically below 10 percent and detection limits in the nanogram range [10]. Environmental applications benefit from the method's ability to differentiate phenthoate from interfering compounds through both chromatographic retention time and mass spectral characteristics [11] [12].

Quality control protocols incorporate the analysis of certified reference materials and procedural blanks to ensure analytical reliability. Calibration standards prepared in matched matrices demonstrate linearity coefficients exceeding 0.995 across concentration ranges spanning three orders of magnitude [10]. The method's robustness has been validated across diverse sample types including water, soil, and biological matrices [11] [9].

Spectroscopic Approaches

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization capabilities for phenthoate analysis, offering definitive identification through multiple nuclear resonance observations. The technique exploits the compound's molecular framework containing carbon-12, hydrogen-1, oxygen-16, phosphorus-31, and sulfur-32 nuclei, with proton and carbon-13 Nuclear Magnetic Resonance representing the most analytically valuable approaches [13] [14].

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns corresponding to phenthoate's structural elements. The aromatic protons of the phenyl ring system exhibit resonances in the 7.0 to 8.0 parts per million region, while the methylene protons of the ethyl ester group appear as characteristic quartet and triplet multipicity patterns around 4.2 and 1.3 parts per million, respectively [13]. The methoxy groups attached to the phosphorus center generate distinctive singlet resonances near 3.8 parts per million [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of all carbon environments within the molecule. The carbonyl carbon of the ester functionality typically resonates around 170 parts per million, while aromatic carbons appear between 120 and 140 parts per million. The phosphorus-coupled carbon signals exhibit characteristic splitting patterns that confirm the phosphorodithioate structure [13] [14].

Phosphorus-31 Nuclear Magnetic Resonance represents a particularly valuable analytical tool for phenthoate characterization, as the compound contains a single phosphorus center that serves as a sensitive probe for structural integrity and purity assessment. The phosphorus nucleus typically resonates in the range of 50 to 70 parts per million, with chemical shift values influenced by the oxidation state and coordination environment [15].

Two-dimensional Nuclear Magnetic Resonance techniques, including homonuclear and heteronuclear correlation spectroscopy, provide enhanced structural confirmation through the establishment of connectivity patterns between nuclear spins. These methods prove particularly valuable for impurity identification and degradation product characterization in analytical and stability studies [16] [15].

Quantitative Nuclear Magnetic Resonance applications employ internal standard methodologies to determine phenthoate concentrations with high accuracy and precision. The technique offers the advantage of being a primary analytical method, requiring no calibration against reference standards when appropriate integration and processing protocols are employed [17].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy serves as a valuable analytical tool for phenthoate identification and characterization, exploiting the compound's distinctive vibrational modes to provide structural fingerprint information. The technique utilizes the mid-infrared region spanning 4000 to 400 wavenumbers, where phenthoate exhibits characteristic absorption bands corresponding to its functional groups [18] [19].

The carbonyl stretching vibration of the ester functionality represents one of the most diagnostic features, typically appearing near 1735 wavenumbers with medium to strong intensity. Aromatic carbon-carbon stretching vibrations manifest in the 1600 to 1450 wavenumber region, providing confirmation of the phenyl ring system. The phosphorus-oxygen and phosphorus-sulfur bond vibrations occur in the fingerprint region below 1300 wavenumbers, offering additional structural confirmation [18] [19].

Attenuated Total Reflectance Fourier Transform Infrared spectroscopy has been applied for direct analysis applications, particularly in agricultural residue monitoring. This approach enables non-destructive sampling and reduces spectral interferences from water absorption, making it suitable for field-portable analytical applications [18] [20].

Ultraviolet-Visible spectrophotometry exploits phenthoate's aromatic chromophore to enable quantitative determination through electronic absorption measurements. The compound exhibits maximum absorption at approximately 480 nanometers when subjected to azo-coupling derivatization reactions with 4-aminoazobenzene [21] [22]. This derivatization approach significantly enhances sensitivity and selectivity compared to direct ultraviolet absorption methods.

The azo-coupling spectrophotometric method demonstrates excellent analytical performance with a linear dynamic range spanning 5 to 40 micrograms in 25 milliliters of final solution, corresponding to a molar absorptivity of 1.083 × 10^7 liters per mole per centimeter [21]. The method exhibits a limit of detection of 0.99 micrograms per milliliter and a limit of quantification of 3.0 micrograms per milliliter, with relative standard deviations of 0.89 percent [21] [22].

The color development reaction requires specific pH conditions maintained between 2.0 and 4.0, with optimal color formation occurring at temperatures between 0 and 5 degrees Celsius. The orange-colored azo complex remains stable for more than seven hours under optimal conditions, providing sufficient analytical window for measurement [21].

Comparative studies demonstrate the azo-coupling method's superiority over alternative spectrophotometric approaches in terms of sensitivity and selectivity. The method exhibits minimal interference from other pesticides and diverse ionic species, making it suitable for complex matrix applications including vegetables, fruits, water, and soil samples [21] [22].

Advanced Mass Spectrometry Strategies

Tandem Mass Spectrometry for Metabolite Identification

Tandem Mass Spectrometry represents the premier analytical approach for phenthoate metabolite identification and structural elucidation, providing unprecedented capabilities for compound characterization through sequential mass analysis stages. The technique employs multiple mass spectrometers or mass analyzers coupled in series, enabling precursor ion selection, controlled fragmentation, and product ion analysis in a single analytical sequence [23] [24].

The fundamental operating principle involves ionization of phenthoate and its metabolites using electrospray ionization or atmospheric pressure chemical ionization sources, generating protonated molecular ions at mass-to-charge ratio 321 for the parent compound [23]. Selected precursor ions undergo collision-induced dissociation in a collision cell containing neutral gas molecules such as nitrogen or argon, producing characteristic fragment ions that reveal structural information [24].

Triple quadrupole mass spectrometer configurations represent the most widely employed platform for phenthoate metabolite studies. The first quadrupole operates as a mass filter for precursor ion selection, the second quadrupole serves as a collision cell for fragmentation, and the third quadrupole analyzes the resulting product ions [23]. This arrangement enables both targeted analysis through selected reaction monitoring and untargeted metabolite screening through product ion scanning modes [24].

Quadrupole time-of-flight mass spectrometer systems offer enhanced capabilities for accurate mass measurement of both precursor and product ions. The quadrupole section provides precursor ion selection and fragmentation, while the time-of-flight analyzer delivers high-resolution mass spectra with mass accuracy typically below 5 parts per million [23]. This capability proves essential for molecular formula determination of unknown metabolites [25] [26].

Metabolite identification strategies employ multiple analytical approaches including mass defect filtering, isotope pattern recognition, and background subtraction algorithms. Mass defect filtering exploits the narrow mass defect window of biotransformation products relative to the parent compound, effectively enriching metabolite signals while suppressing matrix interferences [26]. The approach has demonstrated particular effectiveness for detecting phase I oxidation products and phase II conjugation metabolites [26].

Product ion spectral interpretation relies on understanding characteristic fragmentation pathways of organophosphate compounds. Common biotransformation reactions include oxidative desulfuration to form the oxon metabolite, hydrolysis of ester bonds, and cytochrome P450-mediated oxidations. Each transformation produces distinctive fragmentation patterns that enable structural assignment of metabolite candidates [5] [26].

Database searching approaches utilize comprehensive spectral libraries containing theoretical and experimental fragmentation patterns for known metabolites. The METLIN database provides over 64,000 structures with comprehensive tandem mass spectrometry data for more than 10,000 molecules, facilitating automated metabolite identification [25]. Complementary databases including MassBank and LipidMaps expand coverage for specialized compound classes.

Collision Cross-Section Measurements

Collision Cross-Section measurements represent an advanced analytical dimension for phenthoate characterization, providing gas-phase structural information that complements traditional mass spectrometric approaches. The technique employs ion mobility spectrometry coupled with mass spectrometry to determine the collision cross-section values that reflect molecular shape and size in the gas phase [27] [28].

Experimental collision cross-section determination utilizes drift tube ion mobility spectrometry with nitrogen as the buffer gas under standardized conditions. Phenthoate ions generated through electrospray ionization undergo separation based on their mobility through the drift gas, with arrival times inversely related to ion mobility values [27]. The collision cross-section calculation employs the Mason-Schamp equation, incorporating fundamental physical constants and experimental parameters [29].

The protonated molecular ion of phenthoate exhibits a collision cross-section value of 165.2 square angstroms when measured under drift tube conditions with nitrogen buffer gas [6] [27]. The sodium adduct ion displays a collision cross-section of 175.1 square angstroms, reflecting the increased size resulting from sodium coordination [6]. These values serve as reference standards for structural confirmation and purity assessment applications.

Collision cross-section databases provide comprehensive libraries of experimental values for pesticides and related compounds. The values enable differentiation of structural isomers and conformational variants that cannot be distinguished by mass spectrometry alone [28] [30]. The growing databases include contributions from multiple analytical laboratories using standardized measurement protocols to ensure data reproducibility and transferability.

Theoretical collision cross-section prediction employs computational chemistry approaches including density functional theory calculations and molecular dynamics simulations. These methods generate three-dimensional molecular structures that serve as input for collision cross-section calculation algorithms [29]. Comparison between experimental and theoretical values validates structural assignments and identifies potential conformational effects.

Quality assurance protocols for collision cross-section measurements require analysis of certified reference compounds with established collision cross-section values. Polyalanine peptides serve as universal calibrants, providing retention time-collision cross-section relationships that enable accurate determination of unknown compound values [28]. The calibration approach accounts for instrumental drift and ensures measurement accuracy across analytical sessions.

Environmental applications of collision cross-section measurements include pesticide identification in complex matrices where mass spectral information alone proves insufficient for definitive compound identification. The additional analytical dimension enhances confidence in positive identifications and reduces false positive rates in screening applications [28] [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline]

Color/Form

COLORLESS, CRYSTALLINE SOLID

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

320.03058836 g/mol

Monoisotopic Mass

320.03058836 g/mol

Boiling Point

70-80 °C at 2-5X10-5 mm Hg

Flash Point

165-170 °C

Heavy Atom Count

19

Density

1.226 @ 20 °C/4 °C

LogP

3.69 (LogP)
Kow = 4900

Odor

AROMATIC

Appearance

Solid powder

Melting Point

17 TO 18 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J96Q7F091K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Cholinesterase inhibitor.
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
For more Mechanism of Action (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Vapor Pressure

0.0000026 [mmHg]
2.6X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

61361-99-7
61362-00-3
61391-87-5
2597-03-7

Absorption Distribution and Excretion

Most organophosphate compounds are ... absorbed from skin, conjunctiva, gastrointestinal tract, & lung. /Organophosphate compounds/
The rate of dermal absorption /of organophosphorus pesticides/ may be ... influenced by the solvent used. /Organophosphorus pesticides/
Many of the organophosphorus insecticides are excreted in the milk ... /Organophosphorus insecticides/
Following their absorption, most organophosphorus cmpd are excreted almost entirely as hydrolysis products in the urine. /Anticholinesterase agents/
For more Absorption, Distribution and Excretion (Complete) data for PHENTHOATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

ELSAN DEGRADED RAPIDLY IN /CABBAGE SEEDLING, STRAWBERRY & APPLE FRUIT/ ... & WAS HYDROLYZED TO NON-TOXIC DERIVATIVES. MAIN METABOLITES ... WERE ELSAN CARBOXY DERIVATIVES, MANDELIC ACID & BIS(CARBETHOXYBENZYL)DISULFIDE.
MAJOR URINARY METABOLITES /OF PHENTHOATE IN MICE/ @ DOSAGE OF 30 MG/KG WERE THE O-DEMETHYLATED ACID (25.8%), THE O-DEMETHYLATED OXON ACID (18.4%) & DIMETHYL PHOSPHORODITHIONATE (16.9%). INITIAL PRODUCT OF P-S CLEAVAGE ... WAS FURTHER METABOLIZED INTO CORRESPONDING SULFIDE, MANDELIC ACID, & S-METHYLATED DERIV.
In plants, there is oxidation to the thiophosphate, followed by hydrolysis. Identified metabolites are phosphoric acid, dimethyl and monomethyl phosphate.
Five metabolites were detected in the plasma and urine of a patient following ingestion of the organophosphate insecticide, phenthoate. Intact phenthoate was detected only in gastric lavage fluid. After methylation of acidic extracts of plasma and urine, phenthoate acid, demethyl phenthoate, demethyl phenthoate oxon acid, demethyl phenthoate S-isomer, and demethyl phenthoate acid S-isomer were identified with synthesized phenthoate analogues by gas chromatography and gas chromatograph-mass spectrometry. The main metabolites were phenthoate acid and demethyl phenthoate oxon acid. Although demethyl phenthoate oxon acid was a significant metabolite, no phenthoate oxon, phenthoate oxon acid or demethyl phenthoate oxon were detected. If the oxon was formed in the patient, it may have been rapidly degraded by carboxylesterase or glutathione transferase to demethyl phenthoate oxon acid.
For more Metabolism/Metabolites (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Wikipedia

Phenthoate

Biological Half Life

0.18 Days

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

/Manufactured/ by the interaction of ethyl-alpha-bromo, alpha-phenyl acetate with O,O-dimethyl phosphorodithiochloridate
Reaction of ethyl phenylacetate with O,O-dimethyl dithiophosphoric acid (alpha bromination/dehydrobromination)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Phenthoate (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
... BRITISH PATENT 834 814; US PATENT 2 947 662.
/IT PROVIDES/ BROAD SPECTRUM OF EFFECTIVENESS ON ... (TEA, MULBERRY, TOBACCO) ...
GOOD IMMEDIATE ACTIVITY WITH BROAD SPECTRUM INCLUDING RICE STEM BORER, GREEN RICE LEAF HOPPER, AND BLACK RICE BUG. ... NON-PHYTOTOXIC TO ALMOST ALL CROPS.
For more General Manufacturing Information (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

A rapid and simple method is developed for the determination of organophosphorus pesticides in unpolished rice. The new method incorporated acetonitrile-water (1 + 1) extraction, removal of fats by zinc acetate, and further cleanup on an activated charcoal chromatographic column. The higher fatty acids in the extract react rapidly with zinc acetate to form insoluble zinc carboxylates, which precipate. Additional interferneces were cleaned up on an activated charcoal chromatographic column, and organophosphorus pesticides absorbed on the activated charcoal were eluted with acetone-hexane. ... Pesticides are measured by flame photometric gas chromatography. Recoveries from 50 g unpolished rice samples fortified with 5-50 ug diazinon, 6-30 ug parathion, 8-40 ug fenitrothion and IBP, 10-50 ug dimethoate and fenthoate, 20-100 ug malathion, or 40-200 ug EPN (O-ethyl-O-p-nitrophenyl-phenyl phosphonothioate) ranged from 75.7 to 95.8%
A procedure allowing direct simultaneous separation and detection of herbicides in rice cultivation was developed utilizing a Hibar RP8 column and a Varian 5020 liquid chromatograph equipped with a Valco AH 20 automatic injector. The column was developed with buffer-acetonitrile (40:60-30:70) (phosphate buffer, pH 4.00-3.50) with detection limits of 0.01-0.03 ppm for ... phenthoate.
Organosulfides in aromatic vegetables such as onion, Welsh onion, leek, garlic, and shallot strongly interfere with the analysis of residual organophosphorus pesticides by flame photometric detector (FPD)-GLC. The removal of the interfering substances in onion was investigated using column chromatography. Extraction with acetonitrile, concn of the extreact, and cleanup on an Amberlite XAD-8 column and FPD-GLC was used. Sulfides were efficiently removed to allow the good recovery of /82% of the phenthoate/ ... added to onion samples ... . The method was also used for the analysis of residual organophosphorus pesticides in Welsh onion and leek.
An analytical procedure for the analysis of phenthoate ... and its oxon was described for fresh grapefruit, lemons, and oranges and for 15 fractionated products and soil.
For more Analytic Laboratory Methods (Complete) data for PHENTHOATE (10 total), please visit the HSDB record page.

Storage Conditions

... MUST BE STORED IN ITS SEALED ORIGINAL CONTAINERS, IN WELL-AIRED, FRESH & DRY STOREHOUSES OR IN SHADED & POSSIBLY WELL-AIRED PLACES. IT IS RECOMMENDED THAT THE PRODUCT'S TEMP ... NOT EXCEED 25-30 °C, & KEEP ... AWAY FROM SOURCES OF HEAT FREE FLAMES OR SPARK-GENERATING EQUIPMENT. CONTAINERS MUST BE STACKED IN SUCH A WAY AS TO PERMIT FREE CIRCULATION OF AIR ... AT BOTTOM & INSIDE OF PILES. STORAGE AREAS MUST BE LOCATED AT A SUITABLE DISTANCE FROM INHABITED BUILDINGS, ANIMAL SHELTERS, & FOOD STORES; MOREOVER, THEY MUST BE INACCESSIBLE TO UNAUTHORIZED PERSONS, CHILDREN, & DOMESTIC ANIMALS.
Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Phenthoate ... was rapidly hydrolyzed by rat liver and plasma carboxylesterases to the corresponding non-toxic metabolite, phenthoate acid. A partially purified enzyme isolated from rat liver microsomes was 7-fold more effective in hydrolyzed phenthoate than the microsomal fraction. O,S,S-Trimethyl phosphorodithioate (TMPDT) and O,O,S-trimethyl phosphorothioate (TMPT), 2 impurities present in technical formulations of phenthoate, were examined for their inhibiting effects on the esterase degradation of (phenyl-14)C-phenthoate in vitro. Incubation of (14)C-phenthoate with rat liver and plasma carboxylesterases in the presence of these impurities greatly diminished the amount of phenthoate acid formed. TMPDT was superior in its inhibitory action against rat liver carboxylesterase to that of TMPT. TMPDT was equipotent in inhibiting crude rat liver and plasma carboxylesterases than rat liver carboxylesterases.
The in vitro metabolism of phenthoate (O,O-dimethyl S-(alpha-(carboethoxy)benzyl)phosphorodithioate) was followed in rats after oral administration of a nontoxic dose of 100 mg/kg. The same metabolic study was conducted following coadministration of 0.5% O,S,S-trimethyl phosphorodithioate (OSS-Me). When administered alone, phenthoate was metabolized principally by carboethoxy ester hydrolysis and cleavage of the P-O and C-S bonds, resulting in at least 6 metabolites. The primary urinary metabolite excreted was phenthoate acid. Coadministration of 0.5% OSS-Me did not alter the types of metabolites excreted. However, a reduction of the carboxylesterase-catalyzed product (phenthoate acid) was observed, indicating that the enzyme responsible for the major pathway of phenthoate detoxication was inhibited.
The levels of total lipids, free fatty acids, cholesterol, and lipase activity were studied in selected tissues of Channa punctatus Bloch during individual and combined exposures of carbaryl and phenthoate. The total lipid levels decreased with elevated levels of free fatty acids and lipase activity during all exposures, suggesting increased lipid hydrolysis to derive energy as an attempt to face the pesticide toxic stress. The cholesterol levels showed an elevated trend. ... The effect produced by carbaryl + phenthoate treatment remained higher than either of the pesticides alone, suggesting the manifestation of an additive effect.
Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
For more Interactions (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Stability Shelf Life

IT IS STABLE IN BUFFER SOLUTIONS PH 3.9-7.8 BUT APPROX 25% IS HYDROLYZED IN 20 DAYS IN BUFFER SOLUTIONS AT PH 9.7.
STABLE TO 60 °C FOR EXTENDED EXPOSURES /TECHNICAL PRODUCT/
Biological activity of the product remains practically unvaried for 2 years under environmental conditions, provided the product is stored in its unopened and undamaged original containers, in shaded and possibly well-aired places.

Dates

Last modified: 08-15-2023
1: Li ZY, Zhang ZC, Zhang L, Leng L. Enantioselective degradation and chiral stability of phenthoate in soil. Bull Environ Contam Toxicol. 2007 Aug;79(2):153-7. Epub 2007 May 18. PubMed PMID: 17510729.
2: Al-Omar MA, Al-Suhaily RH, Kamel Y. Distribution and dissipation of phenthoate insecticide following aerial application. Bull Environ Contam Toxicol. 2004 Nov;73(5):825-31. PubMed PMID: 15669725.
3: Liao M, Xie XM. Adsorption of phenthoate and acetochlor from water by clays and organoclays. J Environ Sci (China). 2004;16(5):738-41. PubMed PMID: 15559802.
4: Li ZY, Zhang ZC, Zhou QL, Gao RY, Wang QS. Fast and precise determination of phenthoate and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography. J Chromatogr A. 2002 Nov 15;977(1):17-25. PubMed PMID: 12456092.
5: Tanaka Y, Takahashi K, Sasao T, Kirigaya T, Hosoi S, Usui S, Kawamura T, Nakazawa H. [Detection of O,O,S-trimethyl phosphorodithioate, an impurity in phenthoate (PAP), in komatsuna]. Shokuhin Eiseigaku Zasshi. 2001 Jun;42(3):206-9. Japanese. PubMed PMID: 11577395.
6: Yoshii K, Tsumura Y, Ishimitsu S, Tonogai Y, Nakamuro K. Degradation of malathion and phenthoate by glutathione reductase in wheat germ. J Agric Food Chem. 2000 Jun;48(6):2502-5. PubMed PMID: 10888576.
7: El Nahas SM, Samad MF, de Hondt HA. Mutagenicity of cidial (phenthoate). I: Effect on maternal and fetal somatic cells. Environ Mol Mutagen. 1997;29(1):53-7. PubMed PMID: 9020307.
8: Kawabata S, Hayasaka M, Hayashi H, Sakata M, Hatakeyama Y, Ogura N. Phenthoate metabolites in human poisoning. J Toxicol Clin Toxicol. 1994;32(1):49-60. PubMed PMID: 8308949.
9: Rao KR, Rao KV. Combined action of carbaryl and phenthoate on the sensitivity of the acetylcholinesterase system of the fish, Channa punctatus (Bloch). Ecotoxicol Environ Saf. 1989 Feb;17(1):12-5. PubMed PMID: 2496969.
10: Guhathakurta S, Bhattacharya S. Target and nontarget actions of phenthoate and carbofuran: brain acetylcholinesterase, kidney iodide peroxidase, and blood thyroxine profiles in Channa punctatus. Biomed Environ Sci. 1988 Jun;1(1):59-63. PubMed PMID: 3268109.
11: Rao KR, Rao KS, Sahib IK, Rao KV. Combined action of carbaryl and phenthoate on a freshwater fish (Channa punctatus bloch). Ecotoxicol Environ Saf. 1985 Oct;10(2):209-17. PubMed PMID: 3936694.
12: Rao KS, Rao KR, Sahib IK, Rao KV. Combined action of carbaryl and phenthoate on tissue lipid derivatives of murrel, Channa punctatus (Bloch). Ecotoxicol Environ Saf. 1985 Feb;9(1):107-11. PubMed PMID: 3921340.
13: Gupta PK. Phenthoate toxicity: cumulative effects in rats. Toxicol Lett. 1984 Jul;22(1):69-73. PubMed PMID: 6464035.
14: Nigg HN, Stamper JH, Queen RM, Knapp JL. Fish mortality following application of phenthoate to Florida citrus. Bull Environ Contam Toxicol. 1984 May;32(5):587-96. PubMed PMID: 6733305.
15: Imamura T, Schiller NL, Fukuto TR. Malathion and phenthoate carboxylesterase activities in pulmonary alveolar macrophages as indicators of lung injury. Toxicol Appl Pharmacol. 1983 Aug;70(1):140-7. PubMed PMID: 6612731.
16: Jash NB, Bhattacharya S. Phenthoate-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect. Toxicol Lett. 1983 Mar;15(4):349-56. PubMed PMID: 6836603.
17: Moye HA, Brooks RF, Scherer SJ. Residues of phenthoate (Cidial) and its oxon on grapefruit, lemons, oranges, their fractionated products, and soil. J Agric Food Chem. 1983 Jan-Feb;31(1):122-7. PubMed PMID: 6826909.
18: Lee SG, Fukuto TR. Inhibition of rat liver and plasma carboxylesterases by impurities present in technical phenthoate. J Toxicol Environ Health. 1982 Oct-Nov;10(4-5):717-28. PubMed PMID: 7161823.
19: Mallipudi NM, Fukuto TR. Characterization of bound phenthoate residues in citrus. Arch Environ Contam Toxicol. 1981 Jul;10(4):505-10. PubMed PMID: 7259311.
20: Iwata Y, Carman GE, O'Neal JR, Barkley JH, Düsch ME, Gunther FA. Phenthoate applied to California citrus trees: residue levels on foliage and soil, in air, and on and in fruit. J Agric Food Chem. 1981 Jan-Feb;29(1):135-45. PubMed PMID: 7204748.

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